molecular formula C9H17N3O2S B6897953 N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide

N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide

Cat. No.: B6897953
M. Wt: 231.32 g/mol
InChI Key: UAGMKDUHTUPZSH-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by its unique structure, which includes a sulfonamide group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-8(2)5-12-6-9(10-7-12)15(13,14)11(3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGMKDUHTUPZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide typically involves the reaction of imidazole derivatives with sulfonamide reagents. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of catalysts such as nickel or iron can enhance the reaction efficiency and yield. The final product is usually purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can inhibit or activate various biochemical pathways, depending on the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylimidazole-1-sulfonamide
  • N,N-dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide
  • N,N-dimethyl-1H-imidazole-1-sulfonamide

Uniqueness

N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile reactivity, making it a valuable compound in various fields of research and industry .

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